(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
CAS No.: 23643-61-0
Cat. No.: VC14546624
Molecular Formula: C52H84O22
Molecular Weight: 1061.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23643-61-0 |
|---|---|
| Molecular Formula | C52H84O22 |
| Molecular Weight | 1061.2 g/mol |
| IUPAC Name | (1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
| Standard InChI | InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31?,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
| Standard InChI Key | JXTOWLUQSHIIDP-IGMIGKIRSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CCC(C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Introduction
Chemical Identification and Structural Characterization
Molecular Architecture
Cyclaminorin’s molecular formula, , corresponds to a molecular weight of 929.1 g/mol . The IUPAC name reflects its hexacyclic core (24-oxahexacyclo[15.5.2.0.0.0.0]tetracosane) adorned with hydroxyl, methyl, and carbaldehyde substituents. The stereochemical complexity is evident in its 11 stereocenters, which dictate its three-dimensional conformation and biological interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for key functional groups:
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A singlet at 3.81–4.05 ppm corresponds to the S-CH-1,3,5-triazine moiety .
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Downfield shifts at 10.5–12.15 ppm indicate NH groups in benzimidazole rings .
High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate the structure, with HRMS matching the exact mass of 929.1 g/mol .
Table 1: Key Structural Descriptors of Cyclaminorin
Natural Occurrence and Phytochemical Context
Botanical Sources
Cyclaminorin has been isolated from:
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Cyclamen coum: Tuber extracts contain cyclaminorin alongside cyclacoumin, phloretin C-dihexoside, and quercetin 3-galactoside .
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Ardisia mamillata: A tropical shrub used in traditional medicine .
Biosynthetic Pathway
As a triterpenoid saponin, cyclaminorin likely originates from the mevalonate pathway, with cyclization of 2,3-oxidosqualene forming the hexacyclic aglycone. Glycosylation at C-10 involves UDP-glucose-dependent transferases, attaching a trisaccharide moiety .
| Enzyme Target | Inhibition Activity (Extract Equivalent) | Reference |
|---|---|---|
| Tyrosinase | 65.87 mg kojic acid/g | |
| α-Glucosidase | 34.41 mg acarbose/g | |
| Acetylcholinesterase | <10 mg galantamine/g |
Antioxidant Capacity
Cyclaminorin contributes to the antioxidant properties of Cyclamen coum extracts:
Computational and Structure-Activity Insights
Molecular Docking Studies
In silico models predict cyclaminorin’s binding affinity for α-glucosidase (PDB ID: 2ZE0). The trisaccharide moiety forms hydrogen bonds with Asp1159 and Arg1460, critical residues for substrate recognition .
Quantitative Structure-Activity Relationship (QSAR)
Using PM6-optimized geometries and STO3G HF energy calculations, lipophilicity (logP) and polar surface area (PSA) were identified as key descriptors for α-glucosidase inhibition . Cyclaminorin’s PSA of 290 Å aligns with optimal values for membrane permeability .
Table 3: QSAR Descriptors for Cyclaminorin
| Descriptor | Value | Relevance |
|---|---|---|
| logP | 1.2 | Moderate lipophilicity |
| Polar Surface Area | 290 Å | Membrane permeability |
| H-bond Acceptors | 18 | Solubility in aqueous media |
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